PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE
Overview
Description
PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE is a chemical compound belonging to the quinazolinone family. Quinazolinones are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE typically involves a multi-step process. One common method includes the reaction of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, which are then treated with ammonia to yield quinazolinone derivatives . Another approach involves the use of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, water can be used as a solvent in one-pot, eco-friendly syntheses, combining phthalic anhydride with anilines and anthranilamide without any catalyst . This method not only simplifies the process but also enhances yield and reduces waste.
Chemical Reactions Analysis
Types of Reactions
PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolin-4(3H)-one analogs.
Reduction: Formation of dihydroquinazolinones.
Substitution: Reactions with different nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia, and various nucleophiles. Reaction conditions often involve refluxing in ethanol or water, with or without catalysts .
Major Products
Major products formed from these reactions include quinazolinone derivatives, which exhibit significant biological activities such as anticancer and anti-inflammatory properties .
Scientific Research Applications
PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of human activin receptor-like kinase-2 protein through hydrogen and hydrophobic interactions . This binding inhibits the activity of the target protein, leading to antiproliferative effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL)-N-phenylbenzamides
- Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
- N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)] derivatives
Uniqueness
PROPYL 2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETATE stands out due to its unique structural features and the presence of a propyl group, which may enhance its biological activity and pharmacokinetic properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
propyl 2-(4-oxoquinazolin-3-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-7-18-12(16)8-15-9-14-11-6-4-3-5-10(11)13(15)17/h3-6,9H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGIYDIIUWCZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CN1C=NC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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